2,3-Dimethylbenzamide
Overview
Description
2,3-Dimethylbenzamide is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of benzamide, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Mechanism of Action
Mode of Action
It is known that benzamides, a class of compounds to which 2,3-dimethylbenzamide belongs, can interact with various biological targets and induce different cellular responses .
Biochemical Pathways
It has been suggested that benzamides can influence various biochemical pathways, depending on their specific structure and the biological context
Pharmacokinetics
As such, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It has been suggested that benzamides can induce various cellular responses, depending on their specific structure and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of the compound. Specific studies on how these factors influence this compound are currently lacking .
Biochemical Analysis
Biochemical Properties
2,3-Dimethylbenzamide interacts with various biomolecules in biochemical reactions. It is known to inhibit heat shock protein 90 (HSP90), a protein that plays a crucial role in cell signaling, proliferation, and survival . By inhibiting HSP90, this compound can block the degradation of glutathione peroxidase 4 (GPX4), a key enzyme involved in preventing lipid peroxidation .
Cellular Effects
The effects of this compound on cells are primarily related to its role in inhibiting ferroptosis. Ferroptosis is a form of cell death characterized by the accumulation of lipid peroxides. By inhibiting HSP90 and thereby preventing the degradation of GPX4, this compound can block lipid peroxidation, reactive oxygen species (ROS) accumulation, and cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HSP90 and GPX4. HSP90 is a chaperone protein that assists in the proper folding of other proteins. When this compound inhibits HSP90, it prevents the degradation of GPX4, an enzyme that reduces lipid peroxides to their corresponding alcohols .
Temporal Effects in Laboratory Settings
Its ability to inhibit HSP90 and prevent GPX4 degradation suggests that it may have long-term effects on cellular function by influencing the balance of oxidative stress in cells .
Metabolic Pathways
Its interaction with HSP90 and GPX4 suggests that it may be involved in pathways related to protein folding and oxidative stress .
Subcellular Localization
Given its interaction with HSP90, a primarily cytosolic protein, it is plausible that this compound may also be localized in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbenzamide typically involves the following steps:
Starting Material: The process begins with 2,3-dimethylbenzoic acid.
Amidation Reaction: The carboxylic acid group of 2,3-dimethylbenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with ammonia (NH₃) or an amine.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the reaction efficiency and yield.
Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: 2,3-Dimethylbenzoic acid.
Reduction: 2,3-Dimethylaniline.
Substitution: Halogenated derivatives such as 2,3-dimethyl-4-bromobenzamide.
Scientific Research Applications
2,3-Dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzamide: The parent compound with a single amide group attached to the benzene ring.
N,N-Dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom of the amide group.
2,4-Dimethylbenzamide: A positional isomer with methyl groups at the 2nd and 4th positions of the benzene ring.
Uniqueness of 2,3-Dimethylbenzamide:
Positional Substitution: The specific placement of methyl groups at the 2nd and 3rd positions imparts unique chemical and physical properties.
Reactivity: The compound’s reactivity in various chemical reactions differs from its isomers and other derivatives, making it valuable for specific applications.
Properties
IUPAC Name |
2,3-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAYISYTIWLBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384206 | |
Record name | 2,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-34-7 | |
Record name | 2,3-Dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5580-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5580-34-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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